

Technical Support Center: Passivation of Nickel-Molybdenum Surfaces in Acidic Media

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Compound of Interest

Compound Name: Nickel-molybdenum

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with **nickel-molybdenum** (Ni-Mo) alloys in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of molybdenum in the passivation of nickel-based alloys in acidic media?

A1: Molybdenum significantly enhances the corrosion resistance of nickel alloys in reducing acids like hydrochloric and sulfuric acid.^{[1][2]} Its primary roles include stabilizing the passive film, particularly after a localized breakdown event, and increasing resistance to pitting and crevice corrosion.^{[1][3][4]} In the presence of oxidizing impurities, which can be detrimental to Ni-Mo alloys, the addition of chromium is necessary to form a protective passive film. Molybdenum helps to prevent the breakdown of this film and supports its self-repair if damage occurs.^[1]

Q2: How does the composition of the passive film on a Ni-Mo alloy surface change in an acidic environment?

A2: The passive film on Ni-Mo alloys typically has a bilayer structure, consisting of an inner oxide layer and an outer hydroxide layer.^{[5][6]} The inner layer is often enriched with chromium oxides (like Cr_2O_3), which are primarily responsible for the passive behavior.^{[4][5][7]} Molybdenum can be incorporated into this film as various oxides, such as MoO_2 , and can also

exist in higher valence states like Mo^{6+} in the outer hydroxide layer.[3][6] The presence of molybdenum promotes the stability of the chromium-rich protective layer.[4]

Q3: Why is my Ni-Mo alloy showing signs of corrosion in nitric acid, even though it performs well in sulfuric or hydrochloric acid?

A3: Nitric acid is a strong oxidizing acid. While molybdenum provides excellent resistance in reducing acids, it can lower the corrosion resistance in hot, oxidizing acids like nitric acid.[1] For service in nitric acid, nickel alloys require a high chromium content (typically at least 15%) to form a stable passive film. Pure Ni-Mo alloys, such as Alloy B-3®, are generally not suitable for use in nitric acid.

Q4: Can chloride contamination in my acidic solution affect the passivation of my Ni-Mo alloy?

A4: Yes, chloride ions are particularly aggressive and can cause localized breakdown of the passive film, leading to pitting corrosion.[8] Molybdenum enhances an alloy's resistance to pitting by stabilizing the passive film and impeding the adsorption of chloride ions.[8][9] However, at a certain critical chloride concentration, even highly resistant alloys can experience passivity breakdown.[3] The presence of chlorides can significantly increase the corrosion rate of both Ni-Mo and Ni-Cr-Mo alloys.

Troubleshooting Guide

Category 1: Issues with Passive Film Formation & Stability

Q: My potentiodynamic polarization curve does not show a clear passive region. What could be the cause?

A: This can be due to several factors:

- **Aggressive Environment:** The acidic medium may be too concentrated, at too high a temperature, or contain contaminants like chlorides that prevent a stable passive film from forming.[10]
- **Alloy Composition:** If the alloy has insufficient chromium, it may not passivate effectively, especially in oxidizing conditions.[3] For alloys with low Mo content (e.g., below 8 wt. %),

spontaneous passivation in some acidic chloride solutions may fail, leading to active dissolution.[\[11\]](#)

- **Surface Contamination:** The sample surface may have been improperly cleaned or may have residual stresses from polishing. Ensure the sample is degreased and cleaned thoroughly before the experiment.
- **Deaeration:** The presence of oxygen in a reducing acid (like HCl) can sometimes increase corrosion rates for Ni-Mo alloys.[\[2\]](#) Ensure the solution is properly deaerated with an inert gas (e.g., nitrogen or argon) if you intend to study the behavior in the absence of oxidizing species.

Q: I observe a gradual increase in current in the passive region (high passive current density). Why is this happening?

A: A high passive current density indicates that the passive film is not perfectly stable and is undergoing a slow dissolution process.

- **Film Composition:** The passive film may be less protective than expected. Molybdenum's role is to stabilize the film; its absence or low concentration can lead to a less stable film.[\[1\]](#)
- **pH and Potential:** The stability of the passive film is highly dependent on the pH of the solution and the applied potential.[\[12\]](#) At higher potentials, transpassive dissolution can occur, where components of the passive film (like chromium) begin to dissolve at a higher rate.
- **Anomalous Molybdenum Dissolution:** Under certain potential and pH conditions, molybdenum itself can dissolve from the alloy or the passive film.[\[13\]](#)[\[14\]](#) This can compromise the film's stability.

Category 2: Unexpected Corrosion Phenomena

Q: My Ni-Mo alloy sample is experiencing pitting, even in a supposedly non-aggressive acidic solution. What should I check?

A: Pitting is almost always caused by the localized breakdown of the passive film, typically by aggressive anions.

- **Chloride Contamination:** This is the most common cause. Check for any possible sources of chloride contamination in your reagents, water, or experimental setup. Even trace amounts can initiate pitting.[\[8\]](#)
- **Inclusions or Defects:** Metallurgical defects, such as inclusions or second-phase precipitates on the alloy surface, can act as initiation sites for pitting. Examine the surface with microscopy before and after the experiment.
- **High Potential:** Operating at potentials close to or exceeding the pitting potential (E_{pitt}) will lead to pit formation.[\[8\]](#) The pitting potential can decrease significantly with increasing chloride concentration.[\[9\]](#)

Q: I'm observing intergranular corrosion on my sample after the experiment. What is the likely cause?

A: Intergranular corrosion can occur in Ni-Cr-Mo alloys if the material has been "sensitized."

- **Sensitization:** This happens when the alloy is exposed to a specific temperature range (e.g., 750-800°C) that causes chromium- and molybdenum-rich carbides or intermetallic phases to precipitate at the grain boundaries.[\[15\]](#) This depletes the adjacent areas of these protective elements, making the grain boundaries susceptible to preferential attack.[\[15\]](#) Ensure your material is in a properly solution-annealed condition.

Category 3: Electrochemical Measurement Problems

Q: The corrosion potential (E_{corr}) of my sample is unstable and drifts over time. How can I fix this?

A: An unstable E_{corr} usually means the surface has not yet reached a steady state with the environment.

- **Insufficient Stabilization Time:** Allow the sample to immerse in the solution for a longer period before starting the measurement. A stable open-circuit potential (OCP) is crucial for reproducible results. A period of 50 hours may be required to reach a steady-state dissolution rate for some alloys.[\[16\]](#)

- **Active Corrosion:** The sample may be actively corroding instead of passivating. The potential will drift as the surface changes.
- **Crevice Corrosion:** If using a standard flat cell, crevice corrosion can occur at the interface between the sample and the sample holder gasket. This can influence the overall measured potential.

Quantitative Data Summary

The following tables summarize key corrosion parameters for various Ni-based alloys in acidic media. Note that exact values can vary based on specific experimental conditions.

Table 1: Corrosion Rates of Ni-Cr-Mo Alloys in Boiling Sulfuric Acid (20% H₂SO₄)

Alloy (UNS No.)	Typical Cr (wt%)	Typical Mo (wt%)	Corrosion Rate (mm/y)
N10276 (C-276)	15.5	16.0	~0.6 - 1.0
N06022 (Alloy 22)	21.0	13.5	~0.6 - 0.9
N06059 (Alloy 59)	23.0	16.0	< 0.1

Data compiled from information in reference[10]. A corrosion rate below 0.1 mm/y is often considered excellent.

Table 2: Influence of Molybdenum on Pitting Potential in Acidic Chloride Solutions

Alloy System	Molybdenum Content	Environment	Pitting Potential	Observation
Stainless Steel	Low (e.g., 0%)	1 N HCl	Low	Prone to pitting.
Stainless Steel	High (e.g., 2-5%)	1 N HCl	High	Mo content improves pitting resistance. [8] [9]
Ni-Cr Alloys	0%	Acidic Chloride	Lower	Mo stabilizes the passive film against chloride attack. [17]
Ni-Cr-Mo Alloys	> 6%	Acidic Chloride	Higher	

Detailed Experimental Protocols

Protocol 1: Potentiodynamic Polarization Measurement

This protocol is used to evaluate the general corrosion behavior, including corrosion potential (E_{corr}), corrosion current (i_{corr}), passive region, and breakdown potential.

1. Sample Preparation:

- Cut the Ni-Mo alloy to the desired electrode size.
- Mount the sample in an appropriate holder, ensuring a well-defined exposed surface area.
- Grind the sample surface sequentially using SiC abrasive papers (e.g., up to 2000 grit).[\[18\]](#)
- Polish the surface using a diamond paste (e.g., 1 μm) to achieve a mirror finish.
- Clean the sample ultrasonically in ethanol and then deionized water.
- Dry the sample with a stream of inert gas.

2. Solution Preparation:

- Prepare the acidic solution (e.g., 0.5 M H_2SO_4) using analytical grade reagents and deionized water.[\[6\]](#)
- Deaerate the solution by bubbling with high-purity nitrogen or argon for at least 30-60 minutes prior to and during the experiment to remove dissolved oxygen.

3. Electrochemical Measurement:

- Set up a three-electrode cell: the Ni-Mo alloy as the working electrode (WE), a platinum mesh or graphite rod as the counter electrode (CE), and a reference electrode (RE) such as a Saturated Calomel Electrode (SCE) or Ag/AgCl.
- Immerse the electrodes in the deaerated solution.
- Monitor the open-circuit potential (OCP) until it stabilizes (e.g., potential change < 1-2 mV over 5 minutes).
- Begin the potentiodynamic scan from a potential cathodic to the OCP (e.g., -250 mV vs. OCP) and scan in the anodic direction.
- Use a slow scan rate, typically between 0.167 mV/s and 1 mV/s, to allow the surface to reach a quasi-steady state.[\[14\]](#)[\[15\]](#)
- Record the current density as a function of the applied potential. The scan should continue until a clear breakdown or transpassive region is observed.

Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis of the Passive Film

XPS is used to determine the chemical composition and thickness of the passive film formed on the alloy surface.

1. Passive Film Formation:

- Prepare the sample surface as described in Protocol 1.
- Form the passive film by immersing the sample in the acidic solution at OCP for a set duration or by holding it at a specific anodic potential (potentiostatic passivation) within the passive region for a period, for example, 1 hour.[\[7\]](#)

2. Sample Transfer:

- After film formation, gently rinse the sample with deionized water to remove residual electrolyte and then dry it carefully.
- For sensitive measurements, the sample should be transferred to the XPS analysis chamber under an inert atmosphere to prevent air exposure from altering the passive film.[\[6\]](#)

3. XPS Measurement:

- Place the sample in the ultra-high vacuum (UHV) chamber of the XPS instrument.
- Use a monochromatic X-ray source (e.g., Al K α).
- Acquire a survey spectrum to identify all elements present on the surface.

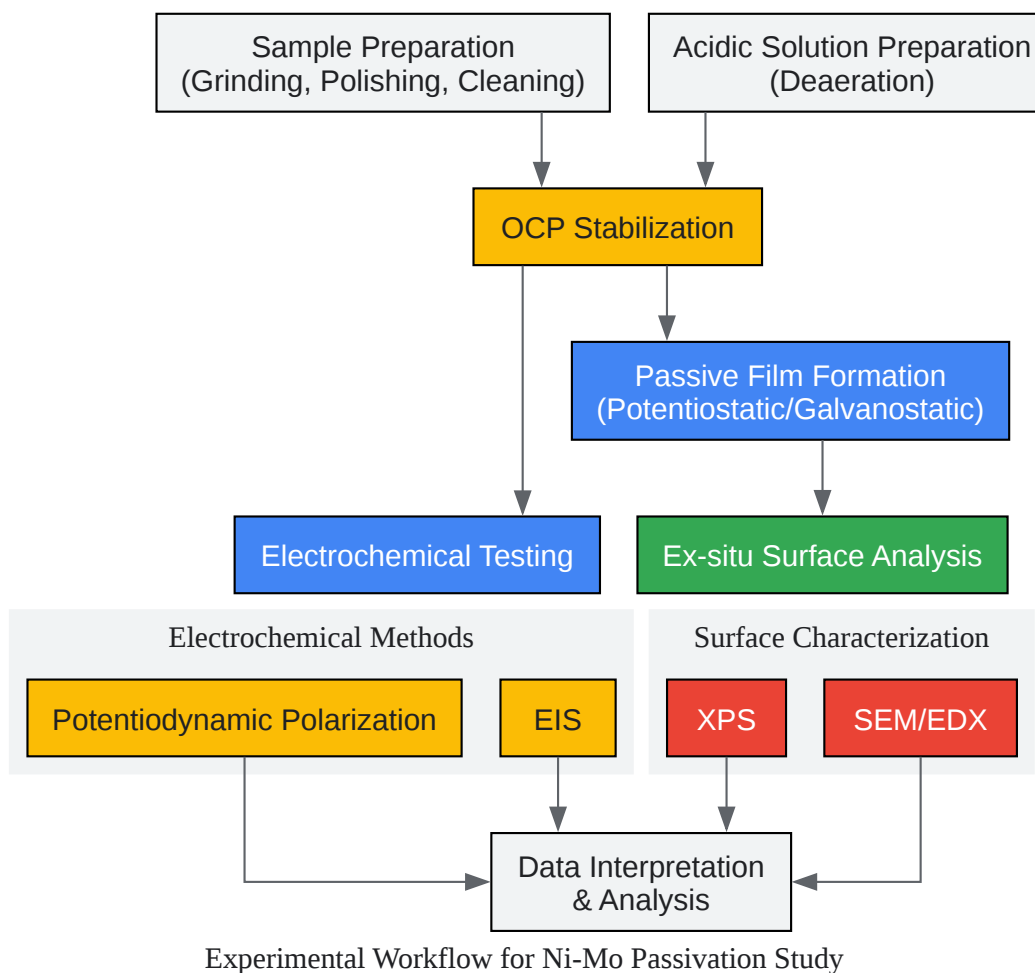
- Acquire high-resolution spectra for the elements of interest (Ni 2p, Mo 3d, Cr 2p, O 1s).[5]
- Perform depth profiling by sputtering the surface with argon ions to analyze the composition as a function of depth through the passive film.

4. Data Analysis:

- Deconvolute the high-resolution spectra to identify the different chemical states (e.g., metallic vs. oxidized states like Cr^{3+} , Mo^{4+} , Mo^{6+}).[5] This allows for the characterization of the oxides and hydroxides within the passive film.[17]

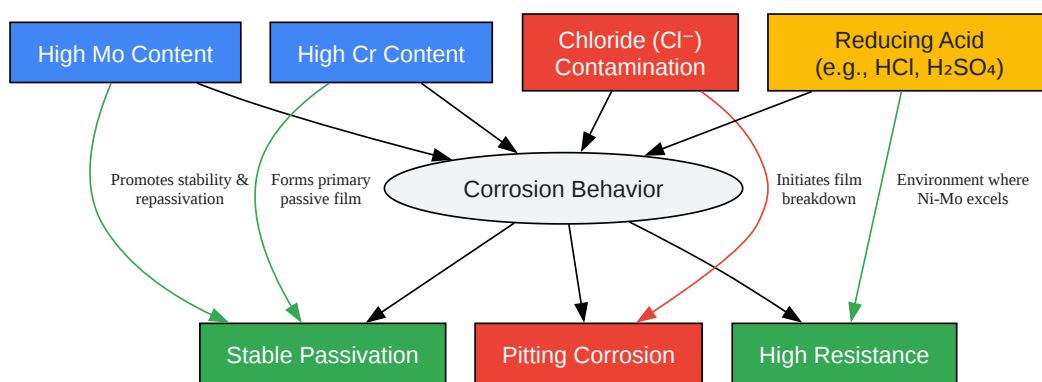
Visualized Workflows and Mechanisms

The following diagrams illustrate key concepts and workflows related to the study of Ni-Mo passivation.

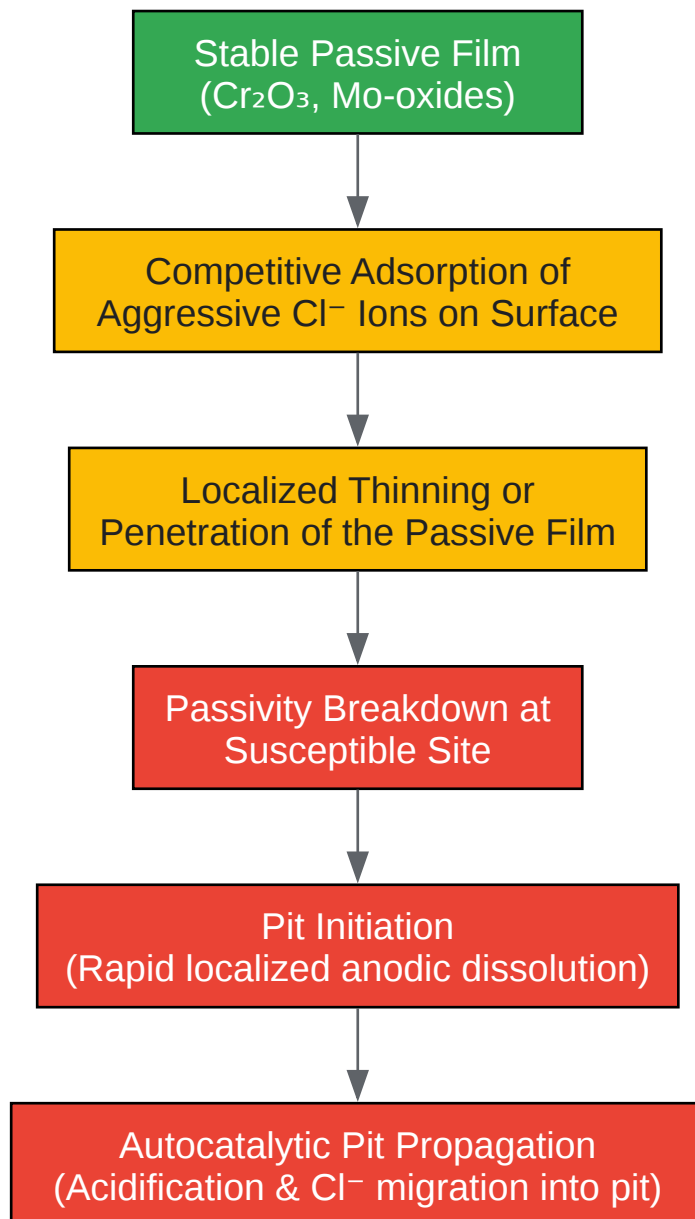


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Caption: A typical experimental workflow for investigating the passivation of Ni-Mo alloys.



Factors Influencing Ni-Mo Corrosion Behavior



Mechanism of Chloride-Induced Pitting on a Passivated Surface

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